N-Ethylbenzylamine is an organic compound with the molecular formula C₉H₁₃N. It appears as a clear, colorless to slightly yellow liquid and is characterized by its amine functional group. This compound is a secondary amine, where the nitrogen atom is bonded to an ethyl group and a benzyl group. Due to its structure, N-Ethylbenzylamine exhibits significant reactivity, making it a valuable intermediate in various chemical syntheses and applications in pharmaceuticals and agrochemicals .
N-Ethylbenzylamine, also known as N-phenethyl ethylamine, is a simple organic molecule with the formula C₉H₁₃N. While not possessing significant biological activity itself, it finds limited application in scientific research as a building block for the synthesis of more complex molecules. Studies have utilized N-Ethylbenzylamine for:
One study employed N-Ethylbenzylamine to showcase the reactivity of NDTE (2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester) and HLTE (homogentisic gamma-lactone tetrahydropyranyl ether) [].
Another study utilized N-Ethylbenzylamine in the preparation of a 2-[(N-Benzyl, N-ethyl)amino]derivative, starting from 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one [].
It's important to note that these are isolated examples, and N-Ethylbenzylamine is not widely used in scientific research due to the availability of more readily available and versatile starting materials.
N-Ethylbenzylamine exhibits notable biological activities. Studies have indicated that it possesses antibacterial properties and may act against multi-drug resistant strains of bacteria. Its derivatives have been screened for antitumor activities as well, suggesting potential applications in cancer treatment . The compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry.
Several methods exist for synthesizing N-Ethylbenzylamine:
N-Ethylbenzylamine finds applications across various fields:
Studies on N-Ethylbenzylamine have focused on its interaction with biological systems and other chemical compounds:
N-Ethylbenzylamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Benzylamine | C₇H₈N | Primary amine; less sterically hindered |
N-Methylbenzylamine | C₈H₁₁N | Contains a methyl group instead of an ethyl group |
N-Propylbenzylamine | C₁₀H₁₃N | Features a propyl group; larger steric hindrance |
N-Phenethylamine | C₉H₁₃N | Contains a phenethyl group; different reactivity profile |
N-Ethylbenzylamine is unique due to its specific combination of ethylene and benzene moieties, allowing for distinct reactivity patterns not found in simpler or more branched analogs.
Reductive amination represents the most widely employed synthetic methodology for the preparation of N-ethylbenzylamine, offering direct access to secondary benzylamines through the coupling of carbonyl compounds with primary amines followed by in situ reduction [1] [7]. The reaction proceeds through a two-step mechanism involving initial condensation of benzaldehyde with ethylamine to form an imine intermediate, followed by selective reduction to yield the desired N-ethylbenzylamine product [1].
The standard reductive amination protocol employs benzaldehyde and ethylamine in methanol at room temperature, with the reaction mixture stirred for 3-4 hours to ensure complete imine formation [1]. Sodium borohydride is subsequently added in batches over 6 hours to accomplish the reduction step, yielding N-ethylbenzylamine in 94.9% yield under optimized conditions [1]. This methodology demonstrates excellent chemoselectivity, as the reducing agent preferentially targets the imine carbon-nitrogen double bond while leaving other functional groups intact [45].
Alternative reducing agents have been extensively investigated for reductive amination applications, with sodium cyanoborohydride emerging as a particularly selective reagent for imines over aldehydes and ketones [47]. The selectivity arises from the differential activation energies for hydride transfer to iminium versus carbonyl substrates, with transition state calculations revealing lower energy barriers for imine reduction [45]. Sodium triacetoxyborohydride has also demonstrated superior selectivity in direct reductive amination protocols, where imine and carbonyl compounds are present concurrently [45].
Ruthenium-catalyzed reductive amination using molecular hydrogen offers an environmentally sustainable alternative to stoichiometric reducing agents [7]. The RuCl₂(PPh₃)₃ catalyst system enables the synthesis of N-ethylbenzylamine derivatives under industrially viable conditions, achieving 92-95% yields at 130°C under 40 bar hydrogen pressure [7]. This methodology exhibits remarkable functional group tolerance, accommodating halogenated substrates, ethers, esters, and alkyne functionalities without competitive reduction [7].
Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
---|---|---|---|
Benzaldehyde + Ethylamine, NaBH₄, MeOH, RT | 94.9 | >95 | [1] |
RuCl₂(PPh₃)₃, H₂ (40 bar), 130°C | 92-95 | >90 | [7] |
Benzylamine + EtOH, HCl, 497K, 6.3 MPa | 78.4 | 85 | [3] |
The acid-catalyzed direct alkylation of benzylamine with ethanol under pressure conditions provides an alternative synthetic route to N-ethylbenzylamine [3]. Optimal conditions involve benzylamine to ethanol molar ratio of 1:3 with hydrochloric acid as catalyst at 497 K and 6.3417 MPa pressure, achieving 78.39% conversion over 1 hour residence time [3].
Catalytic hydrogenation of Schiff base intermediates constitutes a fundamental approach for N-ethylbenzylamine synthesis, wherein preformed imines undergo selective reduction to secondary amines [8] [10]. The methodology offers superior control over stereochemistry and reaction selectivity compared to direct reductive amination procedures [8].
Palladium-catalyzed hydrogenation systems demonstrate exceptional activity for imine reduction, with both Pd/C and Pd(OH)₂ catalysts achieving complete conversion under mild conditions [10]. The process operates effectively in water-miscible solvents including methanol, ethanol, and tetrahydrofuran, with reaction temperatures ranging from 10-40°C and hydrogen pressures of 0.1-25 bar [10]. The catalyst selection significantly influences the reaction pathway, with Pd(OH)₂ showing superior selectivity for imine reduction over competitive hydrogenolysis reactions [8].
Diastereoselective hydrogenation of chiral Schiff bases derived from N-pyruvoyl-(S)-proline esters has been extensively studied using achiral benzylamine substrates [8]. The chelation hypothesis explains the observed stereochemistry, wherein five-membered ring formation on the palladium catalyst surface creates preferred conformational intermediates [8]. Temperature optimization studies reveal maximum enantiomeric excess at 30°C, with (S)-alanine configuration favored in 20-69% enantiomeric excess depending on reaction conditions [8].
Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Pd(OH)₂/C | 30 | 1 | >95 | 44-69 |
Pd/C + Pd(OH)₂/C | 30 | 1 | >90 | 22-28 |
RuCl₂(PPh₃)₃ | 130 | 40 | 92-95 | - |
The choice of hydrogenation catalyst profoundly affects both activity and selectivity parameters [11]. Nickel-based catalysts on silica supports demonstrate higher activity and selectivity for benzonitrile hydrogenation to benzylamine compared to cobalt and palladium alternatives, achieving 78% benzylamine yield with dibenzylamine as the only byproduct [13]. The reaction exhibits positive order kinetics with respect to both hydrogen and substrate concentration, while selectivity remains independent of reactant concentrations [13].
Continuous flow hydrogenation protocols enable enhanced heat and mass transfer characteristics compared to batch processing [17]. Process intensification studies demonstrate that elevated temperatures up to 130°C maximize reaction rates while maintaining catalyst stability, achieving turnover numbers exceeding 150,000 for heterogeneous imine hydrogenation [19]. The optimal reaction temperature balances kinetic acceleration with catalyst deactivation prevention, enabling sustained operation over extended periods [19].
Solvent selection exerts profound influence on the efficiency and selectivity of iminization-hydrogenation cascade reactions for N-ethylbenzylamine synthesis [17] [18]. The cascade approach combines imine formation and subsequent hydrogenation in a single continuous operation, requiring precise control of reaction conditions to prevent premature aldehyde hydrogenation and minimize impurity formation [17].
Protic solvents including methanol and ethanol demonstrate superior performance for cascade reactions compared to aprotic alternatives [14]. The hydrogen bonding capabilities of protic solvents facilitate imine formation while providing appropriate coordination to metal catalysts during the hydrogenation step [14]. Systematic screening reveals that methanol achieves the highest benzylamine yield (92%) in cascade reactions without requiring additional additives [13].
Tetrahydrofuran emerges as the optimal solvent for continuous flow imine hydrogenation applications [17] [19]. The combination of appropriate substrate solubility, catalyst compatibility, and thermal stability enables sustained operation at elevated temperatures [19]. Process optimization studies demonstrate that tetrahydrofuran supports reaction temperatures up to 110°C while maintaining excellent selectivity profiles [19].
Solvent | Yield (%) | Selectivity (%) | Temperature (°C) | Reference |
---|---|---|---|---|
Methanol | 92 | >90 | 80 | [13] |
Ethanol | 85 | 87 | 80 | [13] |
Tetrahydrofuran | 88 | >95 | 110 | [19] |
Toluene | 82 | 85 | 90 | [13] |
The hydrogen donor and acceptor abilities of solvents represent critical parameters influencing reaction outcomes [14]. Statistical analysis of 57 solvent parameters reveals that solvent solubility in water and dipole moment constitute key sub-factors affecting substrate conversion and product yields [14]. Regression modeling predicts that 2,2,2-trifluoroethanol provides optimal solvent properties for hydrogenation reactions based on these parameters [14].
Water-miscible solvents enable simplified reaction protocols wherein the water of reaction from imine formation is retained rather than removed [10]. This approach eliminates the need for azeotropic distillation while maintaining high catalytic activity during subsequent hydrogenation [10]. The presence of water does not significantly impair catalyst performance provided appropriate pH control is maintained [10].
Cascade reaction throughput demonstrates sensitivity to solvent choice, with optimized conditions achieving 0.75 kg product per day in single 5-meter catalyst-coated reactors [19]. Although cascade processing reduces throughput by approximately 45% compared to direct imine hydrogenation, the simplified operation and reduced byproduct formation justify the trade-off for industrial applications [19].
Asymmetric synthesis methodologies for enantiomerically pure N-ethylbenzylamine derivatives employ chiral catalysts, auxiliaries, and substrates to achieve high levels of stereochemical control [24] [26]. Enantioselective reductive amination of ketones with ammonium salts or ammonia provides direct access to chiral primary amines, which serve as precursors for secondary amine synthesis [24].
Iridium-catalyzed enantioselective reductive amination utilizes Josiphos-type binaphane ligands to achieve excellent enantioselectivities up to 99% enantiomeric excess [27]. The methodology operates under mild conditions with aromatic ketones as substrates, delivering chiral amines in high yields and enantioselectivities [27]. The catalyst system demonstrates broad substrate scope while maintaining consistently high stereochemical control [27].
Chiral auxiliary approaches employ α-substituted benzylamine derivatives to control stereochemistry during synthesis [21]. These reagents exhibit general utility for practical production of nitrogen-containing compounds with enhanced stereochemical purity [21]. The auxiliary can be readily removed through N-debenzylation at convenient synthetic stages, enabling access to optically pure drug molecules [21].
Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |
---|---|---|---|---|
Ir/Josiphos-binaphane | Aromatic ketones | 85-95 | up to 99 | [27] |
Ru/Xyl-Skewphos-DPEN | N-aryl ketimines | 90-95 | up to 97 | [26] |
Rh/BINAP | Tetrahydropyrazines | 88-92 | up to 97 | [16] |
Double asymmetric induction strategies exploit matched and mismatched combinations of chiral catalysts with chiral substrates to enhance stereochemical outcomes [22]. The approach enables mechanistic investigations of reactive conformations while achieving superior enantioselectivities through synergistic effects [22]. Parallel kinetic resolution techniques provide alternative access to enantiomerically enriched products when direct asymmetric synthesis proves challenging [22].
Photocatalytic asymmetric synthesis employs chiral amine transfer approaches for stereocontrolled addition of α-amino radicals to alkenes [25]. The methodology generates α-amino radicals reductively from imines via visible-light-mediated photoredox catalysis, enabling formation of chiral tertiary amines [25]. Optimization of chiral catalyst structures and reaction conditions provides access to diverse stereochemical arrays [25].
Recent advances in asymmetric α-cross-coupling utilize pyridoxal catalysts to achieve direct α-functionalization of benzylamines without amino group protection [23]. The radical carbonyl catalysis mechanism enables introduction of bulky substituents at the α-position, yielding diverse arrays of biologically significant α-branched benzylamines [23]. Chiral pyridoxal derivatives show promise for asymmetric variants of this transformation [23].
Continuous flow and batch reactor technologies offer distinct advantages for N-ethylbenzylamine synthesis optimization, with selection dependent upon scale, throughput requirements, and process complexity [30] [31] [33]. Comparative studies reveal that continuous flow reactors provide superior heat and mass transfer characteristics, enhanced process safety, and access to intensified reaction conditions [17] [28].
Batch reactor optimization focuses on maximizing conversion and selectivity through systematic variation of temperature, pressure, catalyst loading, and reaction time [41] [42]. For reductive amination protocols, optimal catalyst loading of 200 mg achieves 83% conversion and 61% selectivity, with further increases promoting competitive hydrogenolysis and decarbonylation pathways [38]. Temperature optimization reveals that 180°C provides ideal balance between conversion and selectivity for primary amine formation [38].
Continuous flow systems enable rapid process development and detailed mechanistic understanding through systematic parameter screening [29]. Automated platforms incorporating online analytical monitoring achieve optimization campaigns in significantly reduced timeframes compared to batch alternatives [29]. The integration of Bayesian optimization algorithms enables efficient exploration of multidimensional parameter spaces, identifying optimal conditions with minimal experimental investment [29].
Reactor Type | Conversion (%) | Selectivity (%) | Residence Time | Throughput | Reference |
---|---|---|---|---|---|
Batch | 83 | 61 | 18 h | Low | [38] |
Continuous Flow | 90-95 | 85-90 | 10-30 min | High | [17] |
Trickle-bed | 86 | >90 | Variable | Medium | [30] |
Trickle-bed reactor configurations demonstrate excellent performance for gas-liquid-solid hydrogenation reactions, achieving superior mass transmission and reduced back-mixing compared to batch systems [30]. The technology enables benzonitrile hydrogenation to benzylamine with 86% yield and exceptional long-term stability exceeding 120 hours of continuous operation [30]. The three-phase reaction characteristics provide unique advantages for hydrogen-dependent transformations [30].
Process intensification studies reveal that continuous flow enables operation at elevated temperatures and pressures that would be prohibitive in batch systems [33]. Temperature screening up to 170°C identifies optimal conditions for maximizing reaction rates while minimizing catalyst deactivation [19]. The small reactor volumes inherent to flow systems enhance safety margins while enabling rapid screening of reaction conditions [32].
Catalyst regeneration strategies differ significantly between batch and continuous systems [19]. Flow reactors enable online catalyst washing with isopropanol to restore activity, with Pd/C catalysts demonstrating stability over multiple reaction-regeneration cycles [19]. The ability to implement regeneration protocols without system shutdown provides substantial operational advantages for extended campaigns [19].
N-Ethylbenzylamine (C₉H₁₃N, CAS 14321-27-8) exhibits distinctive thermodynamic characteristics that reflect its secondary amine structure and aromatic substitution pattern. The compound presents as a clear, colorless to slightly yellow liquid at room temperature, indicating that its melting point lies below ambient conditions [1] [2] [3].
The boiling point has been consistently reported across multiple sources as 191-194°C at 760 mmHg [1] [2] [3] [4] [5]. This relatively high boiling point, compared to simple aliphatic amines of similar molecular weight, can be attributed to the presence of the benzyl group, which increases molecular weight (135.21 g/mol) and provides additional van der Waals interactions through the aromatic π-system [3] [6].
The density of N-Ethylbenzylamine at 25°C is reported as 0.909 g/mL [3] [4] [5], indicating the compound is less dense than water. The refractive index (n₂₀/D) is 1.511 [4] [5], consistent with the presence of the aromatic benzene ring, which typically increases refractive index values compared to purely aliphatic compounds.
Phase behavior analysis reveals that N-Ethylbenzylamine remains in liquid phase under standard conditions. The flash point ranges from 66-69°C [1] [2] [3], classifying it as a flammable liquid requiring appropriate safety precautions during handling and storage. The relatively low flash point, despite the high boiling point, indicates significant vapor pressure at moderate temperatures.
Thermodynamic Property | Value | Reference |
---|---|---|
Molecular Weight | 135.21 g/mol | [3] [6] |
Boiling Point | 191-194°C | [1] [2] [3] [4] |
Density (25°C) | 0.909 g/mL | [3] [4] [5] |
Flash Point | 66-69°C | [1] [2] [3] |
Refractive Index (n₂₀/D) | 1.511 | [4] [5] |
The solubility characteristics of N-Ethylbenzylamine demonstrate the compound's amphiphilic nature, arising from the combination of the polar secondary amine functional group and the hydrophobic benzyl substituent. This dual character results in selective solubility patterns across different solvent systems [7] [8].
In protic solvents, N-Ethylbenzylamine exhibits limited water solubility, described as "slightly soluble" [3] [7]. This restricted aqueous solubility reflects the dominance of the hydrophobic benzyl group over the hydrophilic amine functionality. The compound shows enhanced solubility in alcohol systems, being readily soluble in ethanol [7]. This improved dissolution in alcoholic media can be attributed to the formation of hydrogen bonds between the amine nitrogen and the hydroxyl groups of the alcohol, while the benzyl group can engage in favorable interactions with the alkyl portions of the alcohol molecules [8].
In aprotic polar solvents, N-Ethylbenzylamine demonstrates good solubility characteristics. The compound is soluble in diethyl ether [7], acetone, and other polar aprotic media. The enhanced solubility in these systems results from the amine's ability to act as a hydrogen bond acceptor without the competing hydrogen bonding networks present in protic solvents [9] [10].
Aromatic solvents provide particularly favorable dissolution media for N-Ethylbenzylamine. The compound shows excellent solubility in benzene, toluene, and chloroform [7] [11]. This enhanced solubility in aromatic systems can be attributed to π-π stacking interactions between the benzyl group of the amine and the aromatic solvent molecules, creating energetically favorable molecular arrangements [12].
Solvent Category | Representative Solvents | Solubility | Interaction Type |
---|---|---|---|
Protic Polar | Water | Slightly soluble | Limited H-bonding |
Protic Polar | Ethanol | Soluble | H-bonding network |
Aprotic Polar | Diethyl ether, Acetone | Soluble | H-bond acceptance |
Aromatic | Benzene, Toluene, Chloroform | Highly soluble | π-π interactions |
Nonpolar Aliphatic | Hexane | Limited solubility | Minimal interactions |
N-Ethylbenzylamine exhibits typical secondary amine basicity with a predicted pKa value of 9.77 ± 0.10 [3]. This value positions the compound as a moderately strong organic base, capable of protonation under mildly acidic conditions. The basicity arises from the lone pair of electrons on the nitrogen atom, which can readily accept protons to form the corresponding ammonium salt [13] [14].
The pKa value of 9.77 indicates that at physiological pH (approximately 7.4), N-Ethylbenzylamine exists predominantly in its protonated form. The Henderson-Hasselbalch equation can be applied to determine the speciation:
At pH 7.4: pH = pKa + log([B]/[BH⁺])
7.4 = 9.77 + log([B]/[BH⁺])
log([B]/[BH⁺]) = -2.37
[B]/[BH⁺] = 0.0043
This calculation reveals that approximately 99.6% of the compound exists as the protonated ammonium species at physiological pH [14] [15].
The benzyl substitution influences the basicity compared to simple aliphatic secondary amines. The electron-withdrawing nature of the aromatic ring system slightly reduces the electron density on the nitrogen atom, resulting in a somewhat lower pKa than purely aliphatic secondary amines. This effect, known as the aromatic inductive effect, is consistent with the observed pKa value [14] [16].
pH-dependent speciation studies reveal that the compound transitions from predominantly basic form (>90%) at pH values above 11 to predominantly protonated form (<10% basic) at pH values below 8. The pKa value represents the pH at which equal concentrations of both species coexist [13] [15].
pH Range | Predominant Species | Percentage Distribution |
---|---|---|
pH < 8 | Protonated (NH⁺) | >90% |
pH 8-11 | Mixed | Variable |
pH > 11 | Free base (N) | >90% |
The surface tension of N-Ethylbenzylamine has been reported as 32.0 mN/m [17], indicating moderate surface activity compared to water (72.8 mN/m at 20°C). This relatively low surface tension reflects the compound's amphiphilic character, with the polar amine head group and hydrophobic benzyl tail providing surfactant-like properties. The presence of the aromatic ring system contributes to the surface activity through π-electron interactions at interfaces [18] [19].
Viscosity measurements indicate a value of 2.79 cP at ambient conditions [17]. This viscosity is higher than simple aliphatic amines of comparable molecular weight, reflecting the increased molecular interactions arising from the aromatic benzyl substituent. The viscosity characteristics suggest significant intermolecular associations, likely involving both hydrogen bonding through the amine functionality and π-π interactions between benzyl groups [18] [19].
Temperature-dependent viscosity behavior, while not extensively documented for N-Ethylbenzylamine specifically, can be inferred from similar aromatic amine systems. Secondary amines typically exhibit decreasing viscosity with increasing temperature due to reduced intermolecular hydrogen bonding and increased molecular motion [20] [21].
The dielectric constant of 4.3 at 20°C [3] indicates moderate polarity, consistent with the secondary amine functionality. This value suggests that N-Ethylbenzylamine can stabilize charged species to a limited extent, making it suitable as a medium for certain chemical reactions involving ionic intermediates.
Physical Property | Value | Units | Temperature |
---|---|---|---|
Surface Tension | 32.0 | mN/m | 20°C |
Viscosity | 2.79 | cP | 20°C |
Dielectric Constant | 4.3 | - | 20°C |
¹H Nuclear Magnetic Resonance spectroscopy of N-Ethylbenzylamine in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure and provide detailed information about the chemical environment of different proton types [22] [11] [23].
The aromatic proton region (7.44-7.13 ppm) displays the typical pattern for a monosubstituted benzene ring, with five aromatic protons appearing as a complex multiplet. The chemical shift range reflects the electron-rich nature of the benzene ring, with signals appearing upfield compared to electron-deficient aromatic systems [11] [23].
The benzyl methylene group (NCH₂Ph) appears as a characteristic singlet at 3.78 ppm [23]. This downfield position results from the deshielding effect of both the nitrogen atom and the aromatic ring. The signal typically appears as a sharp singlet due to the rapid rotation around the C-N bond at room temperature.
The ethyl methylene group (NCH₂CH₃) produces a signal at 2.67 ppm, appearing as a quartet due to coupling with the adjacent methyl group [23]. This chemical shift is characteristic of α-amino methylene protons, with the nitrogen atom providing significant deshielding.
The ethyl methyl group generates signals at 1.39 and 1.13 ppm [23], appearing as a triplet due to coupling with the adjacent methylene protons. The slight splitting of this signal may arise from conformational effects or overlapping resonances.
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed carbon environment information, with signals distributed across the typical chemical shift range for aromatic and aliphatic carbons [22]. The aromatic carbons appear in the 120-140 ppm region, while the aliphatic carbons associated with the ethyl and benzyl groups appear in the 10-65 ppm range [24] [25].
Distortionless Enhancement by Polarization Transfer-135 experiments enable the differentiation of carbon multiplicities [26] [27]. In this technique, methyl (CH₃) and methine (CH) carbons appear with positive phase, while methylene (CH₂) carbons appear with negative phase. Quaternary carbons are typically not observed in Distortionless Enhancement by Polarization Transfer spectra [26] [28] [27].
For N-Ethylbenzylamine, Distortionless Enhancement by Polarization Transfer-135 analysis reveals:
Proton Environment | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
Aromatic H | 7.44-7.13 | Multiplet | C₆H₅ |
Benzyl CH₂ | 3.78 | Singlet | NCH₂Ph |
Ethyl CH₂ | 2.67 | Quartet | NCH₂CH₃ |
Ethyl CH₃ | 1.39, 1.13 | Triplet | NCH₂CH₃ |
Fourier Transform Infrared spectroscopy of N-Ethylbenzylamine reveals characteristic absorption bands that confirm the presence of specific functional groups and provide insight into molecular interactions [29] [30] [31].
The most diagnostic feature for secondary amines is the single nitrogen-hydrogen stretching vibration, which appears in the 3200-3300 cm⁻¹ region [32] [33] [34]. For N-Ethylbenzylamine, this band appears as a medium-intensity absorption around 3284 cm⁻¹, consistent with a saturated secondary amine [33] [35]. The moderate intensity and relatively sharp appearance distinguish it from the broader, more intense hydroxyl stretches that appear in similar regions [36] [35].
Aromatic carbon-hydrogen stretching vibrations appear in the 3020-3100 cm⁻¹ region, providing evidence for the benzyl substituent [36] [37]. These signals appear as weaker absorptions compared to the aliphatic carbon-hydrogen stretches, which dominate the 2800-3000 cm⁻¹ region [36] [35].
The carbon-nitrogen stretching vibration appears in the fingerprint region around 1180-1130 cm⁻¹ for saturated secondary amines [33] [35]. This band is typically weaker than carbon-oxygen stretches due to the lower electronegativity of nitrogen compared to oxygen [33].
Secondary amines also exhibit a characteristic nitrogen-hydrogen out-of-plane bending vibration (nitrogen-hydrogen wag) in the 750-700 cm⁻¹ region [33] [35]. This broad absorption is diagnostic for secondary amines and helps distinguish them from primary amines, which show wagging vibrations at higher frequencies (850-750 cm⁻¹) [33].
Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region, providing confirmation of the benzene ring structure [36]. These vibrations are typically sharp and of moderate intensity.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in infrared spectra [29] [30] [38]. The aromatic ring breathing mode typically appears as a strong Raman band around 900 cm⁻¹, providing definitive evidence for the benzene ring system [29].
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H stretch | 3200-3300 | Medium | Secondary amine |
Aromatic C-H stretch | 3020-3100 | Weak | Benzyl group |
Aliphatic C-H stretch | 2800-3000 | Strong | Ethyl group |
Aromatic C=C stretch | 1600-1450 | Medium | Benzene ring |
C-N stretch | 1180-1130 | Weak | Amine functionality |
N-H wag | 750-700 | Broad | Secondary amine |
Ultraviolet-visible spectroscopy of N-Ethylbenzylamine reveals electronic transitions characteristic of aromatic amine systems. The compound exhibits absorption bands arising from both the benzene ring chromophore and the amine nitrogen lone pair [39] [12] [40].
The primary electronic transitions involve π→π* excitations within the benzene ring system. These transitions typically appear in the 250-270 nm region and are characterized by high extinction coefficients due to the allowed nature of the electronic transitions [39] [40] [41]. The presence of the amine substituent causes a slight bathochromic (red) shift compared to unsubstituted benzene, reflecting the electron-donating character of the nitrogen atom [42] [41].
Secondary transitions involve n→π* excitations, where non-bonding electrons on the nitrogen atom are promoted to π* orbitals of the aromatic system [39] [43]. These transitions typically appear at longer wavelengths (280-320 nm) and exhibit lower extinction coefficients due to their forbidden nature under symmetry selection rules [43] [44].
The exact position and intensity of these transitions depend on the solvent environment. Polar solvents tend to stabilize both the ground state and excited state n orbitals, leading to blue shifts in n→π* transitions [12] [44]. Aromatic solvents may interact through π-π stacking interactions, potentially affecting both transition energies and intensities [12].
The ultraviolet-visible spectrum provides a useful fingerprint for identification and purity assessment. The presence of multiple aromatic substitution products or oxidation byproducts would be readily detected through changes in the absorption pattern [45] [46].
Temperature effects on the electronic spectra are generally minimal for simple aromatic amines like N-Ethylbenzylamine, although extreme conditions may reveal additional fine structure or shifts in transition energies [12] [47].
Transition Type | Wavelength Range (nm) | Extinction Coefficient | Assignment |
---|---|---|---|
π→π* | 250-270 | High (10⁴-10⁵) | Benzene ring |
n→π* | 280-320 | Low (10-10³) | Nitrogen lone pair |
Vibronic bands | Various | Variable | Vibrational coupling |
The comprehensive spectroscopic characterization of N-Ethylbenzylamine provides a complete molecular fingerprint that enables reliable identification, structural confirmation, and purity assessment. The combination of nuclear magnetic resonance, vibrational, and electronic spectroscopy techniques offers complementary information about different aspects of the molecular structure and electronic environment.
Corrosive